Home > Products > Screening Compounds P140909 > 3'-(3-Aminophenyl)epibatidine
3'-(3-Aminophenyl)epibatidine -

3'-(3-Aminophenyl)epibatidine

Catalog Number: EVT-10922586
CAS Number:
Molecular Formula: C17H18ClN3
Molecular Weight: 299.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'-(3-Aminophenyl)epibatidine is a chemical compound that belongs to the class of epibatidine analogs, which are structurally related to the natural alkaloid epibatidine. This compound is notable for its high affinity for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, making it a subject of significant pharmacological interest due to its potent analgesic properties, which are reported to be approximately 300 times more effective than morphine . The compound's structure allows for various modifications that can significantly influence its biological activity, making it a valuable candidate for further research in pain management and neuromuscular disorders .

Source and Classification

3'-(3-Aminophenyl)epibatidine is synthesized from simpler organic compounds through various chemical pathways. It is classified under the category of nicotinic receptor agonists and is part of a broader group of compounds known for their interaction with nAChRs. The original epibatidine was isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor . As a synthetic analog, 3'-(3-Aminophenyl)epibatidine has been developed to explore its therapeutic potential while addressing the toxicity issues associated with natural epibatidine.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3'-(3-Aminophenyl)epibatidine involves multiple steps, typically starting from simpler precursors. One common method includes the selective reduction of double bonds in cycloadducts followed by deprotection steps. For example, one synthetic route outlines the use of nickel boride to reduce specific double bonds, yielding high purity products .

Key steps in the synthesis process include:

  1. Preparation of Cycloadducts: Starting materials undergo cycloaddition reactions to form bicyclic structures.
  2. Selective Reduction: The least substituted double bond is selectively reduced using catalysts like nickel boride.
  3. Deprotection: Removal of protecting groups (e.g., Boc groups) under acidic conditions to yield the final product.
  4. Optical Resolution: The racemic mixture can be resolved into its enantiomers using chiral acids .

These methods have been optimized over time to enhance yield and reduce reaction times.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3'-(3-Aminophenyl)epibatidine features a bicyclic framework characteristic of epibatidine analogs, with specific substitutions that enhance its interaction with nAChRs. The key structural components include:

  • A bicyclic azabicyclo[2.2.1]heptane core.
  • A 3-amino substituent on one of the aromatic rings.

The compound's molecular formula is C13_{13}H15_{15}N3_{3}, and it has a molecular weight of approximately 215.28 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

3'-(3-Aminophenyl)epibatidine can undergo various chemical reactions that alter its functional properties. Notably:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further derivatization.
  • Diazotization: This process can convert the amino group into other functional groups (e.g., fluoro or chloro), which can modify receptor binding affinities and biological activities .
  • Catalytic Hydrogenation: This reaction can be employed to reduce specific double bonds or modify substituents on the aromatic rings.

These reactions are crucial for exploring structure-activity relationships and optimizing pharmacological profiles.

Mechanism of Action

Process and Data

The mechanism by which 3'-(3-Aminophenyl)epibatidine exerts its effects primarily involves binding to nAChRs. Upon binding, it activates these receptors, leading to increased neurotransmitter release and subsequent physiological effects such as analgesia. The compound acts as both an agonist and antagonist depending on receptor subtype and concentration, which complicates its pharmacodynamics .

Research indicates that modifications to the structure can significantly alter its binding affinity and efficacy at different nAChR subtypes, providing insights into potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3'-(3-Aminophenyl)epibatidine include:

  • Appearance: Typically a white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Melting Point: Specific data on melting point may vary based on purity but generally falls within a defined range for similar compounds.

Chemical properties include:

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: It reacts with electrophiles due to the presence of amino groups, allowing for further chemical modifications .
Applications

Scientific Uses

The primary applications of 3'-(3-Aminophenyl)epibatidine lie in pharmacology and medicinal chemistry:

  • Analgesic Research: Its potent analgesic effects make it a candidate for developing new pain management therapies.
  • Neuromuscular Disorders: Investigations into its effects on neuromuscular transmission could lead to new treatments for conditions like myasthenia gravis .
  • Insecticidal Research: Given its high potency, researchers are exploring its potential as a targeted insecticide based on its action on nAChRs in insects .
Introduction and Research Significance

Discovery Context within Nicotinic Acetylcholine Receptor Ligand Development

The isolation of epibatidine from the skin of Ecuadorian poison frogs (Epipedobates anthonyi) in 1992 marked a transformative advance in nicotinic acetylcholine receptor research. This alkaloid exhibited sub-nanomolar affinity for neuronal nicotinic acetylcholine receptors, particularly the α4β2 subtype, and demonstrated non-opioid analgesic efficacy exceeding that of morphine by 100–200-fold [3] [6] [10]. However, epibatidine’s narrow therapeutic index—characterized by severe cardiovascular toxicity and respiratory paralysis at analgesic doses—precluded clinical translation [3] [6]. This limitation catalyzed intensive efforts to synthesize structurally modified epibatidine analogues with improved safety profiles. Among these, 3′-(substituted phenyl)epibatidine derivatives emerged as a critical chemotype, with 3′-(3-Aminophenyl)epibatidine (designated as compound 5j in seminal studies) identified as a high-affinity ligand exhibiting functionally selective partial agonism [2] [8]. Its discovery represented a strategic pivot toward leveraging aromatic substitutions to fine-tune receptor interactions while preserving core pharmacophore elements essential for nicotinic acetylcholine receptor engagement.

Structural Relationship to Epibatidine and Rationale for 3′-Phenyl Substitution

3′-(3-Aminophenyl)epibatidine retains the 7-azabicyclo[2.2.1]heptane core and 6-chloropyridyl moiety of epibatidine but incorporates a 3-aminophenyl group at the pyridine 3′-position (Figure 1). This modification was rationally designed to probe steric and electronic influences on nicotinic acetylcholine receptor subtype selectivity and functional efficacy. The Sheridan "three-point" nicotinic acetylcholine receptor pharmacophore model emphasizes: (1) a protonated basic nitrogen, (2) a hydrogen-bond accepting aromatic center, and (3) a defined interatomic distance (4.8–6.1 Å) between these features [5] [7]. The 3-aminophenyl extension maintains this critical N–N distance (5.8 Å) while introducing a hydrogen-bond donor/acceptor capable of unique interactions within nicotinic acetylcholine receptor ligand-binding domains [7] [8].

Table 1: Binding Affinities (Ki) of Epibatidine Analogues at Neuronal Nicotinic Acetylcholine Receptor Subtypes

CompoundX (Substituent)α4β2 Ki (nM)α7 Ki (nM)α4β2 Selectivity (α7 Ki / α4β2 Ki)
(+)-EpibatidineH (unsubstituted)0.0261987,615
3'-(3-Aminophenyl)epibatidine (5j)3-NH₂0.01842023,333
3'-(3-Dimethylaminophenyl)epibatidine3-N(CH₃)₂0.0091,100122,222
Varenicline0.1232.5271

Data compiled from [2] [8].

Binding studies revealed that 5j exhibits exceptional α4β2 nicotinic acetylcholine receptor affinity (Ki = 0.018 nM), comparable to epibatidine itself (Ki = 0.026 nM), while showing minimal interaction with α7 nicotinic acetylcholine receptors (Ki = 420 nM). This results in a 23,333-fold selectivity for α4β2 over α7 subtypes—a significant enhancement over both epibatidine (7,615-fold) and varenicline (271-fold) [2] [8]. Molecular docking simulations suggest the 3-aminophenyl group occupies a hydrophobic accessory niche in the α4β2 ligand-binding domain, forming a hydrogen bond with β2 subunit residues, thereby stabilizing high-affinity binding [7] [9].

Therapeutic Potential in Central Nervous System Disorders and Addiction Pharmacology

3′-(3-Aminophenyl)epibatidine displays a distinctive pharmacological signature as a partial agonist at α4β2 nicotinic acetylcholine receptors. Unlike full agonists (e.g., epibatidine, nicotine) that maximally activate receptors, partial agonists elicit submaximal responses even at full receptor occupancy. This property confers dual functionality: agonist activity under low-tonic conditions and antagonist activity when endogenous acetylcholine or other agonists are elevated [2] [8] [9].

Table 2: Functional Activity Profile of 3′-(3-Aminophenyl)epibatidine in Preclinical Models

Pharmacological TestAgonist ED₅₀ (mg/kg)Antagonist AD₅₀ vs. Nicotine (μg/kg)Comparison to Varenicline
Tail-flick analgesia0.00123.2More potent agonist and antagonist
Hot-plate analgesia0.00092.8More potent agonist and antagonist
Hypothermia induction0.0015More potent agonist
Spontaneous activity suppression0.0018More potent agonist

Data adapted from [2] [8].

Functionally, 5j demonstrates potent agonist activity across multiple central nervous system-mediated endpoints in mice:

  • Analgesia in tail-flick (ED₅₀ = 0.0012 mg/kg) and hot-plate (ED₅₀ = 0.0009 mg/kg) tests, exceeding varenicline’s potency by >100-fold [8].
  • Hypothermia induction and suppression of locomotor activity at ultra-low doses (ED₅₀ = 0.0015–0.0018 mg/kg) [8].

Concurrently, 5j acts as a functional antagonist of nicotine’s effects, blocking nicotine-induced analgesia with AD₅₀ values of 2.8–3.2 μg/kg in hot-plate and tail-flick assays [2] [8]. This dual profile—high-affinity partial agonism coupled with antagonism of exogenous nicotinic acetylcholine receptor activators—parallels the mechanism of varenicline, an FDA-approved smoking cessation agent. Critically, 5j surpasses varenicline in both agonist potency and antagonist efficacy across all tested paradigms [8]. Electrophysiological studies using concatenated nicotinic acetylcholine receptor subunits confirm that 5j preferentially activates high-sensitivity (α4)₂(β2)₃ stoichiometries while potently desensitizing low-sensitivity (α4)₃(β2)₂ receptors, a trait linked to modulation of dopamine release in reward pathways [4] [9]. These attributes nominate 5j as a compelling scaffold for developing pharmacotherapies for nicotine addiction, cognitive disorders, and chronic pain.

Knowledge Gaps in Structure-Activity Relationships of Aminophenyl-Modified Epibatidine Analogs

Despite promising attributes, critical structure-activity relationship gaps impede the rational optimization of 3′-(3-Aminophenyl)epibatidine:

  • Subtype Selectivity Nuances: While 5j exhibits exceptional α4β2 versus α7 selectivity, its affinity for α3β4 and α6-containing nicotinic acetylcholine receptors—subtypes implicated in autonomic side effects and addiction pathways—remains unquantified [4] [9]. Preliminary data suggest 3′-phenyl substitutions modulate activity at ganglionic (α3β4) receptors, but systematic profiling is absent [4].
  • Metabolic and Pharmacokinetic Uncertainty: The metabolic fate of the 3-aminophenyl moiety is unknown. Analogs with free anilines are susceptible to N-acetylation or oxidation, potentially altering receptor affinity or brain penetration [3] [7]. Hepatocyte stability studies of structurally similar compounds show drastic half-life variations (<2 min vs. >175 min) depending on linker chemistry [3].
  • Enantioselective Effects: Existing data describe racemic 5j. As epibatidine’s (+)- and (−)-enantiomers exhibit divergent analgesic tolerance profiles [10], stereochemical optimization of 5j could mitigate toxicity or enhance efficacy.
  • Accessory Subunit Dependencies: Nicotinic acetylcholine receptor function is modulated by accessory subunits (e.g., α5, β3). The influence of α5 co-assembly on 5j’s efficacy at α4β2 receptors is uncharacterized, despite evidence that α5 variants alter epibatidine analog responses [4] [9].
  • Binding Mode Heterogeneity: Molecular modeling suggests 3′-substituted epibatidine analogs adopt divergent binding poses within the α4β2 ligand pocket compared to epibatidine or varenicline [9]. Experimental validation (e.g., mutagenesis, crystallography) is lacking, hindering structure-based design.

Addressing these gaps through targeted synthesis, subunit-specific electrophysiology, and metabolic profiling will be essential for translating the high-affinity partial agonism of 3′-(3-Aminophenyl)epibatidine into clinically viable nicotinic acetylcholine receptor modulators.

Properties

Product Name

3'-(3-Aminophenyl)epibatidine

IUPAC Name

3-[5-[(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-yl]-2-chloropyridin-3-yl]aniline

Molecular Formula

C17H18ClN3

Molecular Weight

299.8 g/mol

InChI

InChI=1S/C17H18ClN3/c18-17-15(10-2-1-3-12(19)6-10)7-11(9-20-17)14-8-13-4-5-16(14)21-13/h1-3,6-7,9,13-14,16,21H,4-5,8,19H2/t13-,14+,16+/m0/s1

InChI Key

SFKZKENSOFNBAT-SQWLQELKSA-N

Canonical SMILES

C1CC2C(CC1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)N

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.